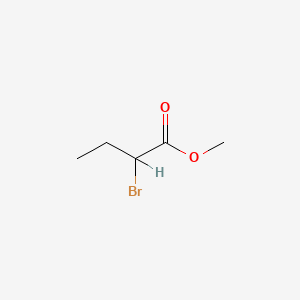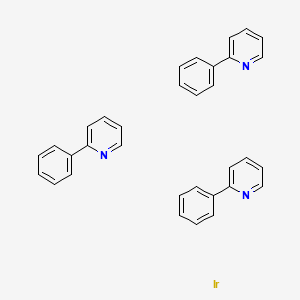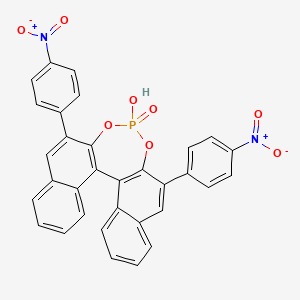
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Vue d'ensemble
Description
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid . It is a 2-acyl-sn-glycero-3-phosphoethanolamine in which the acyl group is specified as octadecanoyl (stearoyl) . It has been used as a phospholipid (PL) standard for lipid profiling by electrospray ionisation mass spectrometry (ESI-MS)/MS . It induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner, an effect that can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .
Synthesis Analysis
Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .Molecular Structure Analysis
The molecular structure of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine was investigated using mass spectrometry .Chemical Reactions Analysis
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a lysophospholipid that induces transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine include a molecular weight of 481.6 g/mol . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors . It has 25 freely rotating bonds .Applications De Recherche Scientifique
Role in Cell Signaling
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine plays a crucial role in cell signaling. It is a lysophospholipid that can induce transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner . This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .
Inflammation Mediation
This compound has been found to increase IL-1β production in isolated human blood monocytes when used at a concentration of 12.5 µM . IL-1β is a pro-inflammatory cytokine, suggesting that this compound may play a role in mediating inflammatory responses.
Potential Role in Cancer Research
Plasma levels of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine are decreased in patients with lung cancer . This suggests that it could potentially serve as a biomarker for this disease, although more research is needed to confirm this.
Lipidomics Research
This compound is often used in lipidomics research, a field that studies the pathways and networks of cellular lipids in biological systems . Its properties make it a useful tool for understanding the role of lipids in health and disease.
Role in Abiotic Stress Response in Plants
Research has shown that this compound may play a role in the response of plants to abiotic stresses . For example, it has been implicated in the pattern of lysolipids and diacylglycerol changes under abiotic stresses in Brassica napus L .
Use in Biochemical and Pharmacological Studies
Due to its properties, 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is often used in various biochemical and pharmacological studies . It is used to study the properties of lysophospholipids and their roles in various biological processes .
Mécanisme D'action
The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves inducing transient increases in intracellular calcium in PC12 rat neuronal cells in a concentration-dependent manner. This effect can be blocked by the lysophosphatidic acid receptor 1 (LPA 1) receptor antagonist AM095 .
Orientations Futures
Propriétés
IUPAC Name |
2-azaniumylethyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWOYAFBUOUFP-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
CAS RN |
69747-55-3 | |
| Record name | LysoPE(18:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/no-structure.png)
